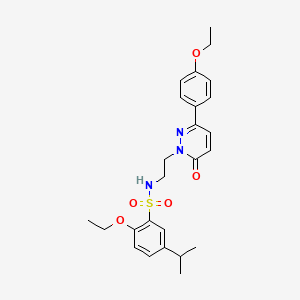

2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5S/c1-5-32-21-10-7-19(8-11-21)22-12-14-25(29)28(27-22)16-15-26-34(30,31)24-17-20(18(3)4)9-13-23(24)33-6-2/h7-14,17-18,26H,5-6,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYRNRRATWSHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a pyridazine core and various aromatic substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 485.6 g/mol. The structural composition includes:

- Ethoxy group : Contributing to solubility and potential receptor interactions.

- Pyridazine core : Known for its biological activity in various derivatives.

- Sulfonamide moiety : Often associated with antibacterial properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the pyridazine ring may enhance this activity through mechanisms involving enzyme inhibition or disruption of bacterial cell wall synthesis. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound could exhibit comparable effects .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies focusing on its ability to induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and survival. For instance, compounds with similar structures have shown effectiveness against breast and colon cancer cell lines by triggering apoptotic pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound may also possess anti-inflammatory properties. Studies on related sulfonamide compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, supporting its potential as a therapeutic agent .

- Cancer Cell Line Testing : A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis compared to untreated controls. This suggests a promising direction for further development in cancer therapy .

- Inflammatory Response Modulation : In vitro assays demonstrated that the compound could downregulate TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide exhibit various pharmacological properties. These include:

- Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. Studies have shown that modifications in the sulfonamide structure can enhance efficacy against resistant bacterial strains.

- Anti-inflammatory Effects : Compounds containing pyridazine rings have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Anticancer Potential : Some derivatives of pyridazine and sulfonamide have been investigated for their ability to inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the applications of similar compounds:

Table: Summary of Relevant Research Studies

Q & A

Basic: What are the key synthetic steps for preparing 2-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide?

The synthesis typically involves three critical stages:

Pyridazinone Core Formation : Reacting hydrazine with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under reflux in ethanol or acetic acid to form the 6-oxopyridazin-1(6H)-yl moiety .

Sulfonamide Introduction : Coupling the pyridazinone intermediate with a sulfonyl chloride derivative (e.g., 5-isopropyl-2-ethoxybenzenesulfonyl chloride) using a base like triethylamine in anhydrous dichloromethane .

Ethyl Group Functionalization : Installing the 4-ethoxyphenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Key Considerations: Optimize reaction temperatures (60–100°C) and monitor progress using TLC or HPLC to ensure intermediate purity .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., ethoxy CH₃CH₂O- at δ ~1.3–1.5 ppm and δ ~4.0–4.5 ppm) and aromatic/isopropyl groups .

- 2D NMR (COSY, HSQC) : Resolves coupling between pyridazinone protons and adjacent ethyl/ethoxy chains .

Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., sulfonamide cleavage at m/z ~150–200) .

IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally analogous sulfonamide-pyridazinone hybrids?

Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables. For example, notes that enzyme inhibition assays for pyridazinones vary by buffer composition (e.g., Tris-HCl vs. PBS) .

Structural Reanalysis : Compare crystallographic data (e.g., X-ray diffraction for analogous compounds in ) to confirm stereochemical integrity .

SAR Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and correlate with activity trends. highlights how oxadiazole substitutions in similar scaffolds alter potency .

Basic: What solvent systems are optimal for purifying this compound via chromatography?

- Normal-Phase Silica Gel : Use gradients of ethyl acetate (5–40%) in hexane to separate polar sulfonamide and pyridazinone moieties .

- Reverse-Phase C18 : For final polishing, employ methanol/water (60:40 to 90:10) with 0.1% formic acid to enhance resolution of charged intermediates .

Note: Pre-purify crude products via recrystallization (ethanol/water) to reduce silica gel load .

Advanced: What strategies improve the stability of sulfonamide-pyridazinone derivatives during long-term storage?

Lyophilization : Convert hydrochloride salts (if applicable) to free bases and lyophilize to prevent hydrolysis .

Inert Atmosphere Storage : Store under argon at -20°C in amber vials to mitigate oxidation of the pyridazinone ring .

Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track degradation products (e.g., sulfonic acid formation) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Enzyme Inhibition : Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays (IC₅₀ determination) .

Antimicrobial Screening : Employ microdilution assays (MIC values) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Molecular Docking : Predict binding modes to targets (e.g., COX-2) using AutoDock Vina, focusing on sulfonamide interactions with catalytic residues .

ADMET Prediction : Tools like SwissADME assess logP (target ≤3), solubility (ESOL > -4), and CYP450 inhibition risks .

MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS) to prioritize derivatives with low RMSD .

Basic: What are common synthetic byproducts, and how are they mitigated?

- Over-Substitution : Ethoxy groups may undergo unintended alkylation; control via stoichiometry (limit to 1.1 eq. of alkylating agent) .

- Oxidation Byproducts : Pyridazinone rings may oxidize; add antioxidants (e.g., BHT) during reflux .

- Sulfonamide Hydrolysis : Use anhydrous conditions and molecular sieves to prevent water ingress .

Advanced: How can researchers validate target engagement in cellular models?

Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended targets (e.g., kinases) by measuring protein melting shifts .

Fluorescence Polarization : Tag recombinant targets (e.g., FITC-labeled enzymes) and measure binding affinity shifts .

CRISPR Knockout : Compare activity in wild-type vs. target-knockout cells to establish mechanism specificity .

Basic: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Solvent Volume Reduction : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonamide coupling) .

Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura couplings to reduce metal leaching .

Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.